Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]-
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Overview
Description
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is a complex organic compound that features a benzodioxin ring fused with an oxirane ring and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- typically involves multiple steps. One common method starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structural properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the oxirane and methanone groups.
6-Acetyl-1,4-benzodioxane: Another related compound with an acetyl group instead of the oxirane and methanone groups.
Uniqueness
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is unique due to the presence of both the benzodioxin and oxirane rings, along with the methanone group
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-15-9-12(10-16(23-2)19(15)24-3)18-20(27-18)17(21)11-4-5-13-14(8-11)26-7-6-25-13/h4-5,8-10,18,20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVQNPMQBJVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(O2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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